1-(difluoromethyl)-5-methyl-1H-pyrazol-4-amine hydrochloride
Description
1-(Difluoromethyl)-5-methyl-1H-pyrazol-4-amine hydrochloride (CAS 1431968-01-2) is a pyrazole derivative with the molecular formula C₅H₈ClF₂N₃ and a molecular weight of 183.59 g/mol . Its IUPAC name reflects the substitution pattern: a difluoromethyl group at position 1 and a methyl group at position 5 of the pyrazole ring, with an amine group at position 4. The hydrochloride salt enhances solubility and stability, making it suitable for research applications.
The compound is available in high-purity grades (≥99%) and is listed in catalogs by suppliers such as American Elements and CymitQuimica, though the latter has discontinued its distribution . It is primarily used in pharmaceutical and agrochemical research due to the pyrazole scaffold’s versatility in modulating biological activity .
Properties
IUPAC Name |
1-(difluoromethyl)-5-methylpyrazol-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2N3.ClH/c1-3-4(8)2-9-10(3)5(6)7;/h2,5H,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDKFLSWVJQTBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1431968-01-2 | |
| Record name | 1-(difluoromethyl)-5-methyl-1H-pyrazol-4-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Method Based on Substitution/Hydrolysis and Condensation/Cyclization Reactions
This approach, described in CN111362874B, involves:
Step 1: Substitution/Hydrolysis Reaction
- An alpha, beta-unsaturated ester is dissolved with an acid-binding agent in an organic solvent.
- 2,2-Difluoroacetyl halide is added dropwise at low temperature to form an alpha-difluoroacetyl intermediate.
- Alkali is added for hydrolysis, yielding a solution of the intermediate.
Step 2: Condensation/Cyclization Reaction
- A catalyst such as sodium iodide or potassium iodide is added.
- The intermediate solution undergoes low-temperature condensation with methylhydrazine aqueous solution.
- Reduced pressure and temperature increase promote cyclization.
- Acidification precipitates the crude pyrazole product.
- Recrystallization from an alcohol-water solvent mixture (35-65% alcohol, methanol/ethanol/isopropanol) affords the purified product.
This method is efficient for synthesizing difluoromethyl-substituted pyrazole carboxylic acids and can be modified for amine derivatives by appropriate functional group transformations.
Method Based on Halogenation, Diazonium Salt Formation, and Grignard Reaction
Outlined in CN111303035A, this multi-step method includes:
Step 1: Halogenation
- N-methyl-3-aminopyrazole is reacted with bromine or iodine in aqueous medium to selectively halogenate the 4-position, yielding 4-halogen-1-methyl-1H-pyrazole-3-amine.
Step 2: Diazotization and Coupling
- The halogenated amine is diazotized using sodium nitrite under acidic conditions at low temperature.
- The resulting diazonium salt reacts with potassium difluoromethyl trifluoroborate in the presence of cuprous oxide catalyst, producing 4-halogen-3-(difluoromethyl)-1-methyl-1H-pyrazole.
Step 3: Grignard Reaction and Carboxylation
- The 4-halogenated difluoromethyl pyrazole undergoes halogen-magnesium exchange with a Grignard reagent.
- Subsequent reaction with carbon dioxide introduces a carboxylic acid group at the 4-position.
- Acidification and recrystallization yield the carboxylic acid product.
This route is notable for its high yield (88.2%) and purity (HPLC 98.5%) of the intermediate fluorinated pyrazole, which can be further converted into the amine hydrochloride by reduction or other functional group transformations.
Comparative Data Table of Key Preparation Parameters
| Preparation Step | Method 1: Substitution/Cyclization | Method 2: Halogenation/Diazonium/Grignard |
|---|---|---|
| Starting Materials | Alpha, beta-unsaturated ester, 2,2-difluoroacetyl halide, methylhydrazine | N-methyl-3-aminopyrazole, bromine/iodine, potassium difluoromethyl trifluoroborate |
| Key Reagents | Sodium iodide or potassium iodide catalyst, alkali for hydrolysis | Sodium nitrite, cuprous oxide catalyst, Grignard reagent |
| Reaction Conditions | Low temperature for substitution and condensation, reduced pressure for cyclization | Low temperature for diazotization, moderate heating for coupling, low temperature for Grignard reaction |
| Product Purification | Acidification, recrystallization from alcohol-water mixture | Acidification, extraction, recrystallization |
| Yield and Purity | Not explicitly stated; recrystallization improves purity | Yield 88.2%, HPLC purity 98.5% |
| Scalability | Suitable for scale-up with controlled temperature and solvent systems | Suitable for scale-up with nitrogen protection and temperature control |
Research Findings and Notes
- The difluoromethyl group introduction is effectively accomplished via coupling with potassium difluoromethyl trifluoroborate, a stable reagent enabling selective fluorination.
- The use of diazonium salt intermediates allows regioselective functionalization of the pyrazole ring.
- Catalysts such as cuprous oxide and iodide salts facilitate key substitution and coupling steps.
- Grignard reagent-mediated halogen-magnesium exchange followed by carboxylation is a robust method for introducing carboxyl groups, which can be further transformed into amines.
- Recrystallization solvents and conditions critically affect product purity and yield; alcohol-water mixtures are preferred.
- Protection of reactions under inert atmosphere (nitrogen) prevents side reactions and degradation.
Chemical Reactions Analysis
1-(Difluoromethyl)-5-methyl-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present on the pyrazole ring.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the amine and difluoromethyl positions.
Cross-Coupling Reactions: The presence of the difluoromethyl group allows for cross-coupling reactions with various aryl and alkyl halides.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium and copper complexes. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthesis and Structural Insights
The synthesis of 1-(difluoromethyl)-5-methyl-1H-pyrazol-4-amine hydrochloride involves various chemical processes that include halogenation and reduction reactions. For instance, the preparation of related pyrazole compounds often utilizes palladium-catalyzed reactions under controlled conditions to achieve high selectivity and yield . The structural modifications of pyrazole derivatives have led to enhanced biological activities, including antifungal properties.
Antifungal Activity
Research indicates that pyrazole derivatives exhibit notable antifungal properties. A study highlighted the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, which demonstrated higher antifungal activity against several phytopathogenic fungi compared to traditional fungicides like boscalid . This suggests that this compound could be explored further for its potential in developing new antifungal agents.
Drug Development
The compound's structure allows for modifications that can enhance its pharmacological profile. For example, the introduction of difluoromethyl groups has been associated with improved potency and selectivity in various drug candidates targeting phosphodiesterase enzymes, which play crucial roles in cellular signaling pathways . The design of novel pyrazolo[1,5-a]pyrimidine derivatives based on this compound has shown promise in treating cognitive impairments and other neurological conditions.
Agricultural Applications
In agriculture, compounds similar to this compound are being investigated for their potential as pesticides. The compound's ability to interfere with fungal growth makes it a candidate for developing new agricultural fungicides. The efficiency of such compounds can be influenced by their structural features, which can be optimized through synthetic chemistry techniques .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-5-methyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with target enzymes or receptors, modulating their activity. The compound may also act as a bioisostere, mimicking the activity of other biologically active groups such as alcohols and thiols .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Comparisons
Key structural analogs differ in substituent positions, aromaticity, and functional groups. Below is a comparative analysis:
Key Observations:
Substituent Effects :
- The 2-methylphenyl analog (CAS 1909320-27-9) exhibits a higher molecular weight (259.68 g/mol) due to the bulky aromatic substituent, which may enhance lipophilicity and receptor binding in drug discovery .
- Positional isomerism (3-methyl vs. 5-methyl) alters steric and electronic properties. For example, the 3-methyl isomer (CAS 1431965-72-8) may exhibit distinct reactivity in coupling reactions due to proximity of the methyl group to the amine .
Functional Group Variations: Carboximidamide derivatives (e.g., 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide) in feature a dihydro-pyrazole core with carboximidamide groups, which are absent in the target compound.
Biological Activity
1-(Difluoromethyl)-5-methyl-1H-pyrazol-4-amine hydrochloride, with the CAS number 1221726-31-3, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant research findings.
| Property | Details |
|---|---|
| Molecular Formula | C₄H₆ClF₂N₃ |
| Molecular Weight | 169.56 g/mol |
| Purity | >95% |
| Storage Conditions | Inert atmosphere, 2-8°C |
Anticancer Activity
Research has indicated that pyrazole derivatives, including this compound, exhibit significant anticancer properties. For instance, related compounds have demonstrated inhibition of proliferation in various cancer cell lines:
- HepG2 (liver cancer cells) : Mean growth inhibition of approximately 54.25%.
- HeLa (cervical cancer cells) : Mean growth inhibition of about 38.44% .
These findings suggest that modifications at the N1 position of the pyrazole ring can influence antiproliferative activity, with certain substitutions leading to enhanced efficacy against cancer cells while sparing normal cells.
Structure-Activity Relationships (SAR)
The SAR of pyrazole derivatives indicates that variations in substituents significantly impact biological activity. Key observations include:
- Substituent Effects : The introduction of alkyl or aryl groups at specific positions can enhance or diminish anticancer and antiparasitic activities.
- Metabolic Stability : Modifications that increase metabolic stability without compromising solubility are crucial for developing effective therapeutic agents .
Case Studies
- Anticancer Efficacy Study :
- Antiparasitic Optimization :
Toxicological Profile
According to safety data sheets, long-term exposure to this compound is not expected to produce chronic adverse health effects based on animal model classifications. However, it may cause eye irritation and should be handled with care to minimize exposure .
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing 1-(difluoromethyl)-5-methyl-1H-pyrazol-4-amine hydrochloride, and how can intermediates be characterized?
- Methodological Answer : The compound can be synthesized via cyclization of hydrazine derivatives with difluoromethyl ketones, followed by acylation and subsequent HCl salt formation. Key intermediates like 5-chloro-3-methyl-1-substituted-pyrazole-4-carbonyl chloride (generated via Vilsmeier–Haack formylation and oxidation) should be characterized using IR spectroscopy (C=O stretch at ~1700 cm⁻¹) and LC-MS for purity assessment. Cyclization efficiency depends on solvent polarity (e.g., DMF vs. THF) and temperature control (60–80°C) .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- NMR : ¹H NMR should show a singlet for the difluoromethyl group (δ ~5.8–6.2 ppm, J = 60–70 Hz) and a methyl group (δ ~2.3 ppm). ¹⁹F NMR confirms the CF₂H moiety (δ ~-110 to -120 ppm).
- X-ray Crystallography : Use SHELXL for refinement and WinGX/ORTEP for visualizing anisotropic displacement parameters. Compare bond lengths (e.g., C–F ~1.33 Å) with similar pyrazole derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?
- Methodological Answer : Yield discrepancies often arise from incomplete cyclization or side reactions (e.g., over-oxidation). Optimize by:
- Reaction Monitoring : Use in-situ FTIR to track carbonyl intermediate formation.
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
- Purification : Employ gradient HPLC (C18 column, 0.1% TFA in acetonitrile/water) to isolate the hydrochloride salt .
Q. What strategies are recommended for analyzing the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate in ammonium acetate buffer (pH 6.5, 37°C) and monitor degradation via UPLC-MS/MS over 24 hours .
- Thermal Stability : Use TGA-DSC to identify decomposition thresholds (>200°C typical for pyrazoles).
- Light Sensitivity : Conduct accelerated photodegradation studies under UV light (λ = 254 nm) .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Calculate Fukui indices to identify electrophilic centers (e.g., C4-position on the pyrazole ring).
- Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict reaction pathways .
- Docking Studies : Map electrostatic potential surfaces to assess interactions with biological targets (e.g., enzyme active sites) .
Q. What experimental design considerations are critical for evaluating antimicrobial activity?
- Methodological Answer :
- Positive/Negative Controls : Include ciprofloxacin and solvent-only controls.
- MIC Determination : Use broth microdilution (CLSI guidelines) with Gram-positive (S. aureus) and Gram-negative (E. coli) strains.
- Structure-Activity Relationships (SAR) : Compare with analogs lacking the difluoromethyl group to assess its role in bioactivity .
Data Analysis and Validation
Q. How should researchers address discrepancies between theoretical and experimental ¹³C NMR chemical shifts?
- Methodological Answer :
- Computational Validation : Perform GIAO calculations (B3LYP/6-311+G(d,p)) to predict shifts. Deviations >2 ppm may indicate tautomerism or protonation state changes.
- Experimental Adjustments : Ensure sample purity (>95% by HPLC) and use deuterated DMSO to minimize solvent effects .
Q. What metrics should be prioritized when refining the crystal structure of this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
